N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
Description
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine carboxamide derivative characterized by:
- A pyrrolidine core substituted at position 3 with a pyridazin-3-yloxy group.
- A phenethyl moiety attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-11-8-14-5-2-1-3-6-14)21-12-9-15(13-21)23-16-7-4-10-19-20-16/h1-7,10,15H,8-9,11-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBENZYTHZDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrrolidine Carboxamide Derivatives
Compounds (8c–8g):
These derivatives share a pyrrolidine carboxamide backbone but differ in substituents:
- Position 2 : 4-Hydroxy-2-oxo-2H-chromen-3-yl (coumarin-based).
- N-Substituents : Varied aryl (e.g., 4-methoxyphenyl, 4-bromophenyl) or alkyl groups (e.g., hexyl, cyclohexyl).
| Compound | N-Substituent | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 8c | 4-Methoxyphenyl | 45 | 152–153 | Electron-donating methoxy group |
| 8d | 4-Bromophenyl | 68 | 179 | Heavy atom (Br) enhances molecular weight |
| 8e | 4-Fluorophenyl | 51 | 165 | Electronegative fluorine substituent |
| 8f | Hexyl | 34 | 124–125 | Long alkyl chain increases lipophilicity |
| 8g | Cyclohexyl | 68 | 166–167 | Bulky cycloaliphatic group |
Comparison with Target Compound :
- Substituent Position: The target compound’s pyridazin-3-yloxy group at position 3 (vs.
- N-Substituent : The phenethyl group balances lipophilicity and steric bulk, contrasting with 8f’s hexyl (more flexible) or 8g’s cyclohexyl (more rigid).
- Synthetic Accessibility : Lower yields in 8c (45%) and 8f (34%) suggest challenges in introducing methoxy or long alkyl chains, whereas phenethyl may offer moderate synthetic efficiency .
TRPV1 Antagonists ()
The study highlights (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide derivatives as TRPV1 antagonists. Key differences include:
- Heterocycle : Thiazole (5-membered, S/N-containing) vs. pyridazine (6-membered, dual N-atoms).
- Substituents : 3-Isopropylphenyl (bulky, hydrophobic) vs. phenethyl (linear, moderate lipophilicity).
Pharmacophore Implications :
Imidazopyridine Derivatives ()
Compound 6a : 2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-((S)-1-phenylethyl)pyrrolidine-1-carboxamide
- Core Structure : Fused imidazopyridine (planar, aromatic) vs. pyridazine (smaller, less conjugated).
- Chirality : (S)-1-phenylethyl introduces stereochemical complexity, absent in the target compound’s phenethyl group.
Key Research Findings and Data Gaps
Physicochemical Properties
- Lipophilicity : Phenethyl (target) > 4-methoxyphenyl (8c) < hexyl (8f).
- Melting Points : Pyridazine’s polarity may lower melting points compared to bromophenyl (8d, 179°C) but increase vs. hexyl (8f, 124–125°C).
Biological Activity
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a pyridazine ring, known for its pharmacological potential, and a pyrrolidine ring, which is frequently employed in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various physiological effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in lipid metabolism, thereby influencing cellular signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications to the pyridazine and pyrrolidine moieties can significantly alter the compound's potency and selectivity. For example, substituents on the pyridazine ring can enhance binding affinity to target proteins, while variations in the pyrrolidine structure may affect bioavailability and metabolic stability .
Anticancer Activity
A study examining the anticancer properties of this compound demonstrated its potential as an effective inhibitor of tumor cell proliferation. In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In animal models of inflammation, this compound significantly decreased levels of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Heterocyclic | Anticancer, Anti-inflammatory | Induces apoptosis in cancer cells; reduces cytokines in inflammation models |
| Pyridazine Derivatives | Heterocyclic | Varies widely | Some exhibit potent anti-cancer effects but lack specificity |
| Pyrrolidine Derivatives | Heterocyclic | Diverse activities | Known for neuroprotective effects but less studied for anti-cancer properties |
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Formation of Pyrrolidine Ring : Generally synthesized via cyclization involving amines and carbonyl compounds.
- Coupling Reaction : The final step involves linking the two rings through a carboxamide bond.
Industrial production may utilize optimized conditions for high yield and purity, often employing automated systems for efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
